![molecular formula C12H9Cl2NO3 B575563 Ethyl 5-(2,4-dichlorophenyl)isoxazole-3-carboxylate CAS No. 159427-17-5](/img/structure/B575563.png)
Ethyl 5-(2,4-dichlorophenyl)isoxazole-3-carboxylate
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Overview
Description
Ethyl 5-(2,4-dichlorophenyl)isoxazole-3-carboxylate is a chemical compound with the molecular formula C12H9Cl2NO3 . It is a derivative of isoxazole, a five-membered heterocyclic moiety .
Molecular Structure Analysis
The molecular structure of Ethyl 5-(2,4-dichlorophenyl)isoxazole-3-carboxylate can be represented by the SMILES stringCCOC(=O)c1cc(on1)-c2ccc(Cl)cc2
. The InChI key for this compound is CJQWCZKLLDAKCX-UHFFFAOYSA-N
.
Scientific Research Applications
Synthesis and Potential Pharmaceutical Applications : A study by Moorthie, McGarrigle, Stenson, and Aggarwal (2007) reported an efficient synthesis of ethyl 5-hydroxymethyl-3-methylisoxazole-4-carboxylate, which could be a starting material for a biomimetic synthesis of α-cyclopiazonic acid. This synthesis method is suitable for chiral sulfides and large-scale use, indicating potential in pharmaceutical applications (Moorthie, McGarrigle, Stenson, & Aggarwal, 2007).
Regioselective Synthesis for Diverse Compounds : Machado et al. (2011) achieved the synthesis of a series of ethyl 1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylates through a cyclocondensation reaction under ultrasound irradiation. This method offers high regioselectivity and efficiency, highlighting the versatility of related compounds in chemical synthesis (Machado, Lima, Rotta, Bonacorso, Zanatta, & Martins, 2011).
Pharmacological Properties : A study by Arena, Manna, Stein, and Parente (1975) explored the pharmacological potential of isoxazoles substituted with 4-pyridyl and o-chlorophenyl radicals. They found that some compounds in this category exhibit myolytic activity, indicating possible medicinal applications (Arena, Manna, Stein, & Parente, 1975).
Antiviral and Cytotoxic Activities : Dawood et al. (2011) synthesized new pyrazole- and isoxazole-based heterocycles and evaluated their anti-HSV-1 and cytotoxic activities. This study demonstrates the potential of these compounds in antiviral and cancer research (Dawood, Abdel-Gawad, Mohamed, & Badria, 2011).
Synthesis and Structural Analysis for Biochemical Applications : The synthesis of ethyl 5-(4-chlorophenyl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxylate by Achutha et al. (2017) involved structural analysis using X-ray diffraction. Their study indicates potential in biochemical research and pharmacology (Achutha, Kumara, Shivalingegowda, Krishnappagowda, & Kariyappa, 2017).
Liquid Crystalline Properties in Material Science : Kotian et al. (2016) synthesized a series of 4,5-dihydroisoxazole-5-carboxylate derivatives and studied their liquid crystalline properties. This research contributes to the understanding of the material properties of isoxazole derivatives, which can be crucial in materials science (Kotian, N, Rai, & Byrappa, 2016).
Safety and Hazards
This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as an Eye Irritant (Category 2) under the GHS classification system . Precautionary measures include rinsing cautiously with water for several minutes in case of contact with eyes .
properties
IUPAC Name |
ethyl 5-(2,4-dichlorophenyl)-1,2-oxazole-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9Cl2NO3/c1-2-17-12(16)10-6-11(18-15-10)8-4-3-7(13)5-9(8)14/h3-6H,2H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAKCEBZISBIMLL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NOC(=C1)C2=C(C=C(C=C2)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9Cl2NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40743429 |
Source
|
Record name | Ethyl 5-(2,4-dichlorophenyl)-1,2-oxazole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40743429 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.11 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
159427-17-5 |
Source
|
Record name | Ethyl 5-(2,4-dichlorophenyl)-1,2-oxazole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40743429 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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